

Application Notes and Protocols: Recombinant Expression and Purification of Abl Kinase and Substrates

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Compound of Interest

Compound Name: *Abl protein tyrosine kinase substrate*
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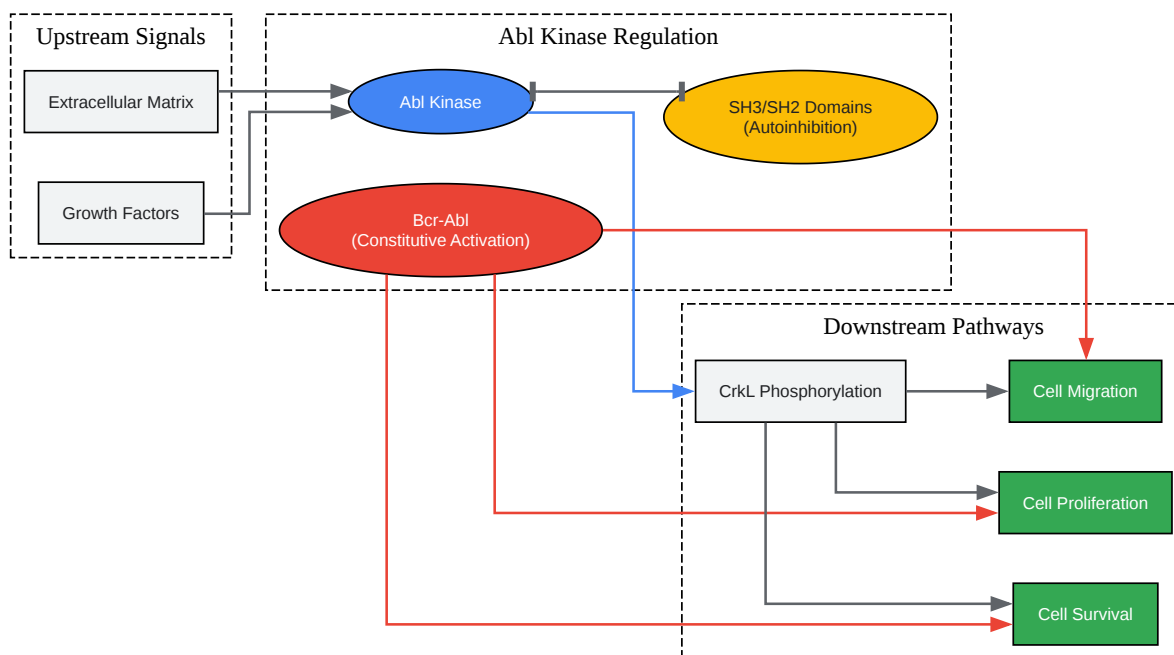
These application notes provide detailed protocols for the expression and purification of active Abl kinase and its substrates. The methodologies described are essential for structural biology, drug screening, and investigating the biochemical mechanisms of kinase-targeted therapeutics.

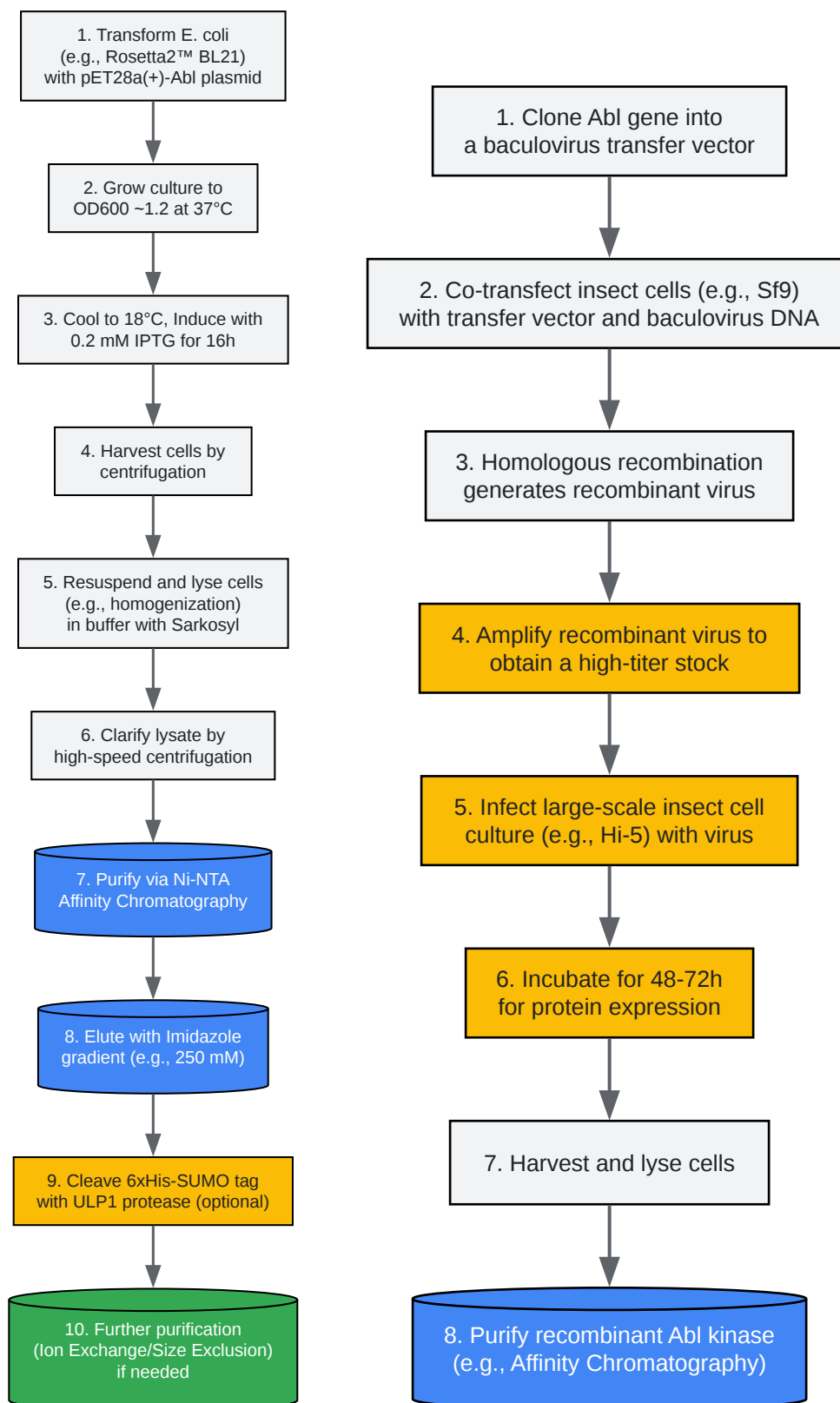
Introduction

Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1][2][3] Dysregulation of Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a key driver in the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2][3][4] Consequently, the Abl kinase domain is a critical target for drug development. Access to high-quality, active recombinant Abl kinase and its substrates is paramount for high-throughput screening of inhibitors and detailed biochemical and structural analyses. This document outlines optimized methods for producing and purifying these essential reagents.

Signaling Pathway of Abl Kinase

Abl kinase is a central node in various signaling pathways, integrating signals from growth factors and the extracellular matrix to control diverse cellular processes. Its activity is tightly regulated by intramolecular interactions involving its SH2 and SH3 domains.[5] In pathological conditions like CML, the Bcr-Abl fusion protein leads to constitutive kinase activation, driving oncogenic signaling.





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